molecular formula C49H66N10O10S2 B1677174 奥曲肽 CAS No. 83150-76-9

奥曲肽

货号: B1677174
CAS 编号: 83150-76-9
分子量: 1019.2 g/mol
InChI 键: DEQANNDTNATYII-MEUDYGGUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Treatment of Acromegaly

Acromegaly is a disorder characterized by excessive growth hormone production, often due to pituitary adenomas. Octreotide is primarily used to manage this condition by inhibiting growth hormone secretion.

  • Efficacy : Studies indicate that octreotide induces tumor shrinkage in approximately 53% of patients with acromegaly, with higher efficacy observed in those receiving the long-acting release formulation (66%) . The overall weighted mean percentage reduction in tumor size was reported as 37.4%, increasing to 50.6% with the long-acting formulation .

Management of Carcinoid Syndrome

Carcinoid syndrome results from neuroendocrine tumors that secrete serotonin and other vasoactive substances, leading to symptoms such as flushing and diarrhea.

  • Clinical Application : Octreotide effectively reduces flushing and diarrhea associated with carcinoid tumors and has been shown to improve clinical outcomes during carcinoid crises . Randomized control trials have established its efficacy in managing malignant bowel obstruction and chemotherapy-induced diarrhea .

Gastrointestinal Disorders

Octreotide's antisecretory properties make it useful for various gastrointestinal disorders.

  • Chyle Fistula : A prospective case study demonstrated the safety and efficacy of octreotide in managing chyle fistulas, suggesting it can significantly reduce drainage output .
  • Diarrhea Management : It has been utilized to treat infectious diarrheal syndromes and has shown promise in reducing symptoms related to vasoactive intestinal peptide tumors (VIPomas) .

Oncology Applications

Octreotide has been investigated for its potential roles in cancer therapy beyond symptomatic management.

  • Tumor Growth Inhibition : Research indicates that octreotide may slow down tumor progression in certain cancers, including breast cancer when used in conjunction with engineered nanoparticles for targeted therapy . Additionally, a study highlighted its use in managing neuroendocrine tumors (NETs), where high-dose octreotide acetate was well tolerated and provided disease control .

Other Therapeutic Uses

Emerging research has identified additional applications for octreotide:

  • Bone Marrow Transplantation : Octreotide is being explored for its potential benefits during bone marrow transplantation procedures .
  • Pulmonary Fibrosis : A non-randomized study suggested that long-acting octreotide may slow the progression of idiopathic pulmonary fibrosis, although further studies are needed for confirmation .

Case Studies and Clinical Trials

Numerous clinical trials have documented the effectiveness of octreotide across various conditions:

  • A phase III trial evaluated the effectiveness of octreotide capsules compared to placebo in acromegaly patients, focusing on stability in growth hormone and insulin-like growth factor levels .
  • A study on high-dose octreotide acetate reported stable disease control in 64% of patients treated over six months .

作用机制

Target of Action

Octreotide, a synthetic peptide drug, primarily targets the somatostatin receptors, specifically SSTR2 and SSTR5 . These receptors are involved in inhibiting the secretion of several hormones, including growth hormone, glucagon, and insulin .

Mode of Action

Octreotide mimics the natural hormone somatostatin, but it is a more potent inhibitor of growth hormone, glucagon, and insulin . It binds predominantly to the somatostatin receptors SSTR2 and SSTR5 . The interaction of octreotide with these receptors inhibits the secretion of the aforementioned hormones, thereby controlling their levels in the body .

Biochemical Pathways

Octreotide affects multiple biochemical pathways due to its inhibitory effect on various hormones. For instance, it suppresses the secretion of growth hormone, leading to a decrease in the levels of insulin-like growth factor 1 (IGF-1), a hormone that promotes cell growth and proliferation . This can lead to a reduction in symptoms associated with conditions like acromegaly, where there is an overproduction of growth hormone .

Pharmacokinetics

Octreotide exhibits a three-phase pharmacokinetic profile . It has a bioavailability of 60% when administered intramuscularly and 100% when administered subcutaneously . It is primarily metabolized in the liver and has an elimination half-life of approximately 1.7 to 1.9 hours . About 32% of the drug is excreted in the urine .

Result of Action

The molecular and cellular effects of octreotide’s action are primarily related to its inhibitory effects on hormone secretion. By suppressing the secretion of growth hormone, glucagon, and insulin, octreotide can help regulate abnormal cell growth and metabolism . It has been shown to inhibit cell proliferation and induce apoptosis in certain cell types .

Action Environment

Environmental factors such as relative humidity and temperature can influence the stability of octreotide . Studies have shown that the compound remains remarkably stable under different humidity levels and temperatures . Changes in these environmental factors can lead to a structural evolution in terms of lattice parameters and volume of the unit cell .

生化分析

Biochemical Properties

Octreotide plays a significant role in biochemical reactions. It interacts with somatostatin receptors, particularly SSTR2 and SSTR5 . The interaction between Octreotide and these receptors leads to a variety of physiological actions, such as the inhibition of the release of several hormones . This includes the inhibition of anterior pituitary growth hormone and thyroid-stimulating hormone, and peptides of the gastroenteropancreatic endocrine system .

Cellular Effects

Octreotide has various effects on different types of cells. For instance, it has been found to inhibit osteoblasts and MC3T3-E1 cell proliferation and increase MC3T3-E1 cell apoptosis . It also has a direct effect on bone cells, which may have clinically relevant implications for the management of skeletal health in subjects with acromegaly and metastatic neuroendocrine tumors .

Molecular Mechanism

Octreotide exerts its effects at the molecular level through binding interactions with biomolecules. It binds to somatostatin receptors coupled to phospholipase C through G proteins, leading to smooth muscle contraction in the blood vessels . The downstream effects stimulate phospholipase C, the production of 1,4,5-inositol triphosphate, and action on the L-type calcium channels, leading to the inhibition of growth hormone .

Temporal Effects in Laboratory Settings

In laboratory settings, Octreotide has shown stability over time. For instance, a study on the structural evolution of Octreotide revealed that the compound is remarkably stable, and no structural transitions were observed . The compound retains its orthorhombic symmetry .

Dosage Effects in Animal Models

In animal models, the effects of Octreotide vary with different dosages. For instance, in dogs and cats, Octreotide is administered at 10–20 μg per animal subcutaneously every 8–12 hours or 10 μg/kg subcutaneously every 8 hours .

Metabolic Pathways

Octreotide is involved in several metabolic pathways. It inhibits the release of several hormones, including growth hormone, glucagon, and insulin . This inhibition affects the metabolic flux and metabolite levels in the body.

Transport and Distribution

Octreotide is transported and distributed within cells and tissues. A study found that Octreotide stimulated lymphatic contractility, suggesting that it increases lymphatic drainage capacity in situations with high lymphatic afterload .

Subcellular Localization

Studies have shown that Octreotide can stimulate lymphatic contractility, suggesting a potential role in the lymphatic system .

生物活性

Octreotide is a synthetic analog of somatostatin, a hormone that regulates various physiological processes, including the inhibition of growth hormone (GH) secretion. It is primarily used in the treatment of acromegaly, neuroendocrine tumors, and other conditions associated with excessive hormone production. This article explores the biological activity of octreotide, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on recent studies and case reports.

Octreotide exerts its biological effects by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. This binding activates G protein-coupled signaling pathways that inhibit adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) levels and subsequent reduction in hormone secretion. The key actions of octreotide include:

  • Inhibition of Growth Hormone : By suppressing GH release from the pituitary gland, octreotide effectively lowers insulin-like growth factor 1 (IGF-1) levels in patients with acromegaly .
  • Reduction of Gastrointestinal Hormones : Octreotide decreases the secretion of various gastrointestinal hormones such as gastrin, vasoactive intestinal peptide (VIP), and serotonin, which helps manage symptoms associated with neuroendocrine tumors .
  • Vasoconstriction : It causes vasoconstriction by reducing splanchnic blood flow, which is beneficial in treating variceal bleeding in patients with portal hypertension .

Pharmacokinetics

Octreotide can be administered via subcutaneous injection or orally as a novel formulation. Key pharmacokinetic findings include:

  • Absorption : Oral octreotide shows comparable absorption to subcutaneous administration, with peak plasma concentrations achieved within 1 hour post-administration. Studies indicate that both routes maintain similar pharmacokinetic parameters .
  • Half-life : The half-life of octreotide ranges from 1.5 to 2 hours for subcutaneous injections but can be extended with long-acting formulations such as octreotide LAR (long-acting release) to approximately 10 days .

Clinical Efficacy

Several clinical trials have assessed the efficacy of octreotide in various conditions:

Case Study: Acromegaly Management

A longitudinal study involving patients transitioning from injectable somatostatin receptor ligands (iSRLs) to oral octreotide capsules (OOC) demonstrated sustained efficacy in controlling IGF-1 levels. In the MPOWERED trial, 89.7% of patients maintained biochemical response after one year on OOC .

Randomized Controlled Trials

A double-blind trial evaluated the impact of octreotide on vomiting episodes in palliative care settings. Although no significant reduction in days free from vomiting was observed, multivariate analysis indicated a significant reduction in the number of vomiting episodes for patients receiving octreotide compared to placebo (IRR = 0.40; P = 0.019) .

Safety Profile

Octreotide is generally well-tolerated; however, it may cause side effects such as nausea, diarrhea, and gallstones. A case study highlighted a 15-year-old patient with McCune-Albright syndrome who experienced nausea during treatment but showed improved GH suppression with long-acting formulations . Long-term safety data from clinical trials indicate no new safety signals associated with oral formulations .

Summary Table of Clinical Findings

Study/TrialConditionKey Findings
MPOWERED TrialAcromegaly89.7% biochemical response maintainedOral octreotide is effective long-term
Palliative Care TrialNausea/VomitingReduced vomiting episodes (IRR = 0.40)Octreotide may decrease vomiting
Case StudyMcCune-Albright SyndromeNausea reported; partial GH suppressionLong-acting formulations improve compliance

属性

Key on ui mechanism of action

Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels. Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly. Octreotide's suppression of luteinizing hormone (LH), reduction in splanchnic blood flow, and inhibition of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide provide relief for the gastrointestinal and flushing symptoms of carcinoid and/or VIPoma tumors.

CAS 编号

83150-76-9

分子式

C49H66N10O10S2

分子量

1019.2 g/mol

IUPAC 名称

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28?,29-,34-,36+,37+,38-,39?,40+,41+,42+/m1/s1

InChI 键

DEQANNDTNATYII-MEUDYGGUSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

手性 SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

规范 SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

外观

Solid powder

熔点

153-156

Key on ui other cas no.

83150-76-9

物理描述

Liquid

Pictograms

Irritant

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

79517-01-4 (acetate salt)

序列

FCFWKTCT

保质期

>2 years if stored properly

溶解度

1.22e-02 g/L

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Compound 201 995
Compound 201-995
Compound 201995
Octreotide
Octreotide Acetate
Octreotide Acetate Salt
SAN 201 995
SAN 201-995
SAN 201995
Sandostatin
Sandostatine
Sandoz 201 995
Sandoz 201-995
Sandoz 201995
SM 201 995
SM 201-995
SM 201995
SMS 201 995
SMS 201-995
SMS 201995

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octreotide
Reactant of Route 2
Octreotide
Reactant of Route 3
Octreotide
Reactant of Route 4
Octreotide
Reactant of Route 5
Reactant of Route 5
Octreotide
Reactant of Route 6
Octreotide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。